2H-1,3-Benzoxazin-2-on

Übersicht

Beschreibung

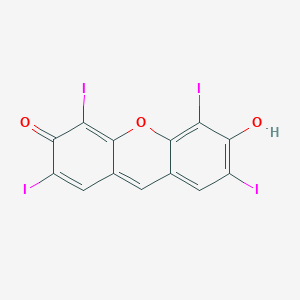

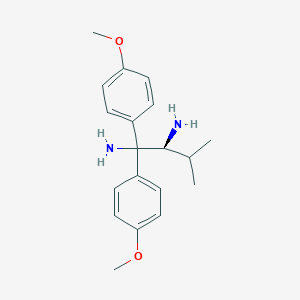

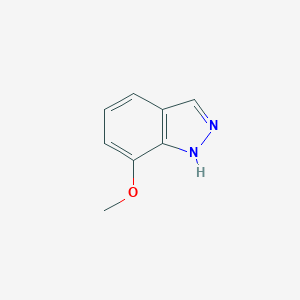

2H-1,3-Benzoxazin-2-one is a chemical compound that belongs to the class of organic compounds known as benzoxazinones. These compounds contain a benzene ring fused to an oxazine ring which is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom. The 2H-1,3-Benzoxazin-2-one structure is a key scaffold in various biologically active molecules and is widely utilized in drug discovery due to its unique structure and drug-like properties .

Synthesis Analysis

The synthesis of 2H-1,3-Benzoxazin-2-one derivatives has been explored through various methods. An efficient one-pot cascade synthesis using copper-catalyzed coupling of o-halophenols and 2-halo-amides has been developed, yielding diverse 2H-1,4-benzoxazin-3-(4H)-ones with good to excellent yields . Another approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which also shows significant stereoselectivity . Additionally, a green synthesis method has been reported for the construction of substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine without the need for a catalyst, leading to diastereomers with excellent diastereoselectivity . A phase-transfer-catalyzed asymmetric alkylation has been used for the highly enantioselective synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones .

Molecular Structure Analysis

The molecular structure of 2H-1,3-Benzoxazin-2-one derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction analysis has been employed to unequivocally establish the configuration around the double bond of major stereoisomers in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives . NMR spectroscopy has proven useful in distinguishing between isomeric benzoxazine structures and between exocyclic and endocyclic double bonds in the hetero ring, as demonstrated in studies on 2H-1,4-benzoxazin-3-thiones .

Chemical Reactions Analysis

2H-1,3-Benzoxazin-2-one and its derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring can be synthesized and used as precursors for functionalized o-quinone methides and multisubstituted phenols . Reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid has been described as a simple route for the synthesis of 1,4-benzoxazin-3-(4H)-ones . Nucleophilic displacement reactions on 2H-1,4-benzoxazin-3-thione derivatives have also been explored, with NMR used to ascertain the structure of the reaction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-1,3-Benzoxazin-2-one derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents on the benzene ring can affect the reactivity and stability of the compounds . The stereochemistry of the derivatives is also an important factor, as seen in the diastereoselective synthesis of benzoxazine analogues, which can lead to different physical properties such as melting points and solubilities . The tautomeric nature of benzoxazinones, as in the case of 2H-1,4-benzoxazin-3-thiones, can also influence their chemical behavior and interaction with other molecules .

Wissenschaftliche Forschungsanwendungen

Synthese von Derivaten

2H-1,3-Benzoxazin-2-on wird zur Synthese einer breiten Palette von Derivaten verwendet. Diese Derivate werden durch Aldimin und Trifluormethansulfonsäure katalysiert. Der Prozess wurde zu einem robusten, skalierbaren Verfahren optimiert .

Landwirtschaftliche Anwendungen

This compound-Derivate finden sich in landwirtschaftlichen Bakteriziden. Sie werden verwendet, um Nutzpflanzen vor schädlichen Bakterien zu schützen und tragen so zu einer höheren Ernteerträge und Ernährungssicherheit bei .

Pharmazeutische Anwendungen

Diese Verbindung ist im Schlüsselvorläufer für die enantioselektive Pd-katalysierte C−N-Kupplung zum Benzoxazino-Indol-chiralem Hemiaminal-Kern von Elbasvir vorhanden, einem potenten Inhibitor des HCV NS5A-Proteins .

Antifungal und antibakterielle Aktivitäten

Derivate von this compound haben signifikante antimykotische und antibakterielle Aktivitäten gezeigt. Dies macht sie wertvoll bei der Entwicklung neuer Medikamente und Behandlungen .

Entzündungshemmende und schmerzlindernde Eigenschaften

Benzoxazin und Benzoxazinon, zu denen auch this compound gehört, zeigen Berichten zufolge entzündungshemmende und schmerzlindernde Eigenschaften. Dies macht sie nützlich bei der Entwicklung von Schmerzmitteln und entzündungshemmenden Medikamenten .

Neuroprotektive Eigenschaften

Diese Verbindungen haben auch neuroprotektive Aktivitäten gezeigt, was auf eine mögliche Verwendung bei der Behandlung neurologischer Störungen hindeutet .

Einstellbare elektronische Struktur

Coumaraz-2-on-4-yliden, ein Derivat von this compound, ist ein ambiphiles N-heterocyclisches Carben mit einer einstellbaren elektronischen Struktur. Diese Eigenschaft macht es in verschiedenen chemischen Reaktionen und Prozessen nützlich .

Materialanwendungen

Persistente Radikale, die von N-heterocyclischen Carbenen abgeleitet sind, einschließlich this compound, haben potenzielle Anwendungen in der Materialwissenschaft .

Wirkmechanismus

Target of Action

2H-1,3-Benzoxazin-2-one, also known as Coumaraz-2-one, is a heterocyclic compound that has been found to interact with several biological targets. One of the primary targets of this compound is the DNA topoisomerase enzyme . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

The interaction of 2H-1,3-Benzoxazin-2-one with its targets leads to significant changes in their function. For instance, when interacting with DNA topoisomerase, it acts as an inhibitor . The compound utilizes the nitrogen atom present in the heterocyclic ring as the directing group to afford regioselective halogenated products .

Biochemical Pathways

The biosynthesis of 2H-1,3-Benzoxazin-2-one involves a linear pathway leading to the storage of its derivatives as glucoside conjugates . This pathway includes nine enzymes and is influenced by the presence of other plants, leading to increased production of the compound . The compound is also involved in the biosynthesis of protective and allelopathic benzoxazinoids in some plants .

Pharmacokinetics

Some studies suggest that the compound exhibits a dose-dependent absorption and excretion in humans . The plasma level of the compound peaks approximately 3 hours after food intake, and it can be detected in urine even 36 hours after consumption .

Result of Action

The action of 2H-1,3-Benzoxazin-2-one results in a variety of molecular and cellular effects. For instance, it has been found to exhibit antimicrobial, anti-mycobacterial, anti-inflammatory, anti-hypertensive, anti-fungal, D2 receptor antagonist, antitumor, and inhibitor of platelet aggregation activities . It also acts as a potential poison for human topoisomerase I .

Action Environment

The action, efficacy, and stability of 2H-1,3-Benzoxazin-2-one are influenced by various environmental factors. For example, the presence of weeds has been found to stimulate the production of the compound in wheat seedlings . Furthermore, the compound’s action can be influenced by the conditions under which it is synthesized .

Biochemische Analyse

Biochemical Properties

2H-1,3-Benzoxazin-2-one participates in biochemical reactions involving several enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of benzoxazinoids, a class of indole-derived plant metabolites . The enzyme 2-Hydroxy-1,4-benzoxazin-3-one monooxygenase (BX5) catalyzes the conversion of 2H-1,3-Benzoxazin-2-one in the presence of NAD(P)H and oxygen . The interactions between 2H-1,3-Benzoxazin-2-one and these enzymes are crucial for the biosynthesis of benzoxazinoids .

Cellular Effects

The effects of 2H-1,3-Benzoxazin-2-one on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazinoids, which include 2H-1,3-Benzoxazin-2-one, have been found to play important roles in plant defense, potentially impacting the expression of defense-related genes .

Molecular Mechanism

The molecular mechanism of action of 2H-1,3-Benzoxazin-2-one involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to enzyme activation or inhibition, and changes in gene expression . For instance, it is involved in the hydroxylation of benzoxazinoids, a process catalyzed by the enzyme BX5 .

Temporal Effects in Laboratory Settings

The effects of 2H-1,3-Benzoxazin-2-one change over time in laboratory settings. It has been observed that the concentration of benzoxazinoids, including 2H-1,3-Benzoxazin-2-one, decreases over time in certain plant tissues . This suggests that the compound’s stability and degradation, as well as its long-term effects on cellular function, may vary depending on the specific conditions of in vitro or in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 2H-1,3-Benzoxazin-2-one in animal models are limited, benzoxazinoids, a group that includes this compound, have been studied for their pharmacological properties . The effects of these compounds can vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

2H-1,3-Benzoxazin-2-one is involved in the metabolic pathways of benzoxazinoid biosynthesis . This process involves several enzymes and cofactors, and can impact metabolic flux and metabolite levels . For example, the enzyme BX5 plays a key role in the conversion of 2H-1,3-Benzoxazin-2-one during the biosynthesis of benzoxazinoids .

Transport and Distribution

The transport and distribution of 2H-1,3-Benzoxazin-2-one within cells and tissues are crucial aspects of its function. While specific transporters or binding proteins for this compound have not been identified, it is known that benzoxazinoids are stored in the vacuole prior to their biochemical reactions in the cytoplasm .

Subcellular Localization

The subcellular localization of 2H-1,3-Benzoxazin-2-one can impact its activity or function. While specific compartments or organelles for this compound have not been identified, it is known that benzoxazinoids, including 2H-1,3-Benzoxazin-2-one, are stored in the vacuole prior to their biochemical reactions in the cytoplasm .

Eigenschaften

IUPAC Name |

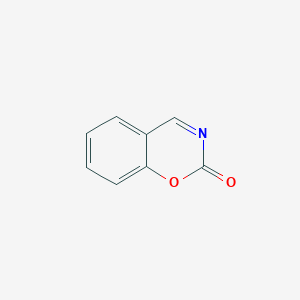

1,3-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMBBKKPTYJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513343 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5651-38-7 | |

| Record name | 2H-1,3-Benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)

![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)